molecular formula C17H21NO3S B2675595 Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate CAS No. 351158-53-7

Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate

Cat. No. B2675595
M. Wt: 319.42
InChI Key: DOMWCAKSBBBAMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the condensation of appropriate starting materials. One possible route could be the Hantzsch synthesis , which typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. Further optimization and exploration of alternative synthetic methods are essential .


Molecular Structure Analysis

The molecular formula of Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate is C₁₆H₁₉NO₃S . The structure consists of a thiophene ring substituted with an isopropyl group, an amino group, and an ethoxyphenyl group. The specific arrangement of atoms and bond angles can be visualized through X-ray crystallography .

Scientific Research Applications

Catalytic Synthesis

The rhodium-catalyzed oxidative coupling of arene or heteroarene carboxylic acids with alkynes presents a method for synthesizing condensed heterocyclic compounds, including derivatives exhibiting solid-state fluorescence. This approach signifies the utility of thiophene derivatives in creating compounds with potential application in materials science and solid-state devices (Shimizu et al., 2009).

Antimicrobial Activity

Research on novel 2-aminothiophene derivatives has shown significant antimicrobial activity, indicating the potential of thiophene derivatives as a basis for developing new antimicrobial agents. This application is crucial in the pharmaceutical industry for creating new drugs to combat resistant microbial strains (Prasad et al., 2017).

Corrosion Inhibition

Pyran derivatives, including those related to thiophene, have been investigated for their effectiveness in corrosion inhibition. The study demonstrates the potential use of thiophene derivatives in industrial applications to protect metals from corrosion, particularly in acidic environments. This application is vital for extending the lifespan of metal structures and components (Saranya et al., 2020).

properties

IUPAC Name

propan-2-yl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-5-20-13-8-6-12(7-9-13)14-11(4)22-16(18)15(14)17(19)21-10(2)3/h6-10H,5,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMWCAKSBBBAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate

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